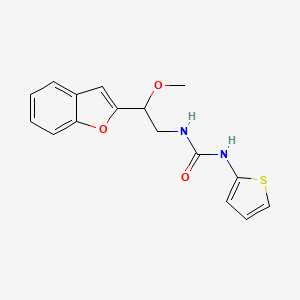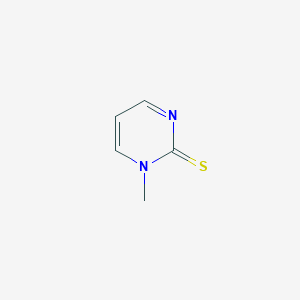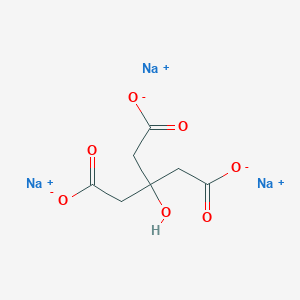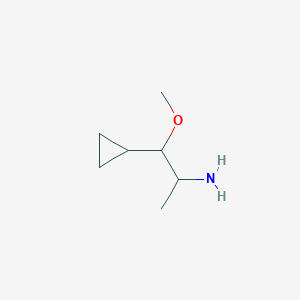![molecular formula C16H19N3O2 B2603853 N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2411237-89-1](/img/structure/B2603853.png)
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including hematological malignancies and solid tumors.
Wirkmechanismus
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting this process, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, a cellular process involved in the degradation of damaged or unnecessary cellular components. N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of cancer cells without affecting normal cells. However, N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide as a cancer treatment. One area of research is in combination therapy, where N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is in the development of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide analogs with improved stability and solubility. Additionally, there is ongoing research into the use of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide as a potential treatment for other diseases, such as viral infections and neurological disorders.
Synthesemethoden
The synthesis of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide involves several steps, including the reaction of 4-bromobenzonitrile with piperidine, followed by the addition of epichlorohydrin and the subsequent reaction with 2-aminoacetamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing cell death. It has been shown to be particularly effective in targeting cancer cells with mutations in the p53 tumor suppressor gene. N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-9-13-3-1-2-4-14(13)19-7-5-12(6-8-19)10-18-16(20)15-11-21-15/h1-4,12,15H,5-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVYQMCURPNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2603776.png)
![Ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2603779.png)

![3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2603782.png)




![2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2603792.png)
![3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2603793.png)